molecular formula C8H11BrClNO B158802 4-Bromo-3-ethoxyaniline hydrochloride CAS No. 125756-95-8

4-Bromo-3-ethoxyaniline hydrochloride

Cat. No. B158802
M. Wt: 252.53 g/mol
InChI Key: CVVLNBLBIWBEPT-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H11BrClNO . It has a molecular weight of 252.54 . It is a solid substance and is used as a reactant in the preparation of anilinoquinolinecarboxamides as CSF-1R kinase inhibitors .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-ethoxyaniline hydrochloride is represented by the formula C8H11BrClNO . The InChI code for this compound is 1S/C8H10BrNO.ClH/c1-2-11-8-5-6 (10)3-4-7 (8)9;/h3-5H,2,10H2,1H3;1H .


Physical And Chemical Properties Analysis

4-Bromo-3-ethoxyaniline hydrochloride is a solid substance . It has a molecular weight of 252.54 . The melting point of this compound is between 186-189°C .

Scientific Research Applications

Metabolic Pathways Studies

4-Bromo-3-ethoxyaniline hydrochloride is utilized in the study of metabolic pathways. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, which involved the identification of various metabolites, demonstrating the compound's utility in understanding metabolic processes in vivo (Kanamori et al., 2002).

Synthesis of Antimicrobial Agents

The compound is also significant in the synthesis of antimicrobial agents. El-Hashash et al. (2011) explored the reaction of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with various nitrogen nucleophiles, including o-bromoaniline, leading to the creation of novel quinazoline and quinazolinone derivatives with antimicrobial properties (El-Hashash et al., 2011).

Crystal Structure Analysis

In the field of crystallography, 4-Bromo-3-ethoxyaniline hydrochloride is used for studying crystal structures. Dey and Desiraju (2004) conducted a comparative study of the crystal structures of various 4-phenoxyanilines, including those with bromo groups, to understand the principles of isomorphism in crystallography (Dey & Desiraju, 2004).

Nephrotoxicity Studies

The compound is also relevant in nephrotoxicity studies. Hong et al. (2000) investigated the in vitro nephrotoxic effects of various haloanilines, including 4-bromoaniline, on renal cortical slices from rats. This research aids in understanding the toxicological effects of such compounds on kidney tissues (Hong et al., 2000).

Antitumor Activity Research

Additionally, 4-Bromo-3-ethoxyaniline hydrochloride plays a role in antitumor research. Murali et al. (2017) synthesized novel hetero annulated carbazoles, including derivatives with 3'-bromo-4'-methoxyphenyl groups, which displayed notable antitumor activity in vitro, highlighting its potential in cancer treatment research (Murali et al., 2017).

Safety And Hazards

The safety information available indicates that 4-Bromo-3-ethoxyaniline hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-3-ethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c1-2-11-8-5-6(10)3-4-7(8)9;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVLNBLBIWBEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-ethoxyaniline hydrochloride

CAS RN

846023-33-4
Record name Benzenamine, 4-bromo-3-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=846023-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Tanzey, X Shao, J Stauff, J Arteaga, P Sherman… - Pharmaceuticals, 2018 - mdpi.com
… To a solution mixture of 4-bromo-3-ethoxyaniline hydrochloride (1) (0.66 g, 3 mmol) and K 2 CO 3 (1.68 g, 12.2 mmol) in MeCN (30 mL) was added diethyl-ethoxymethylene malonate (…
Number of citations: 27 www.mdpi.com

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